Methyl 6-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 6-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate is an organic compound that features a biphenyl core substituted with a hydroxyl group, a trifluoromethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex biphenyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, and Friedel–Crafts reactions . These methods allow for the efficient and large-scale production of biphenyl derivatives, which are essential intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Methyl 6-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-hydroxy-3’-(difluoromethyl)-[1,1’-biphenyl]-3-carboxylate
- Methyl 6-hydroxy-3’-(chloromethyl)-[1,1’-biphenyl]-3-carboxylate
- Methyl 6-hydroxy-3’-(bromomethyl)-[1,1’-biphenyl]-3-carboxylate
Uniqueness
Methyl 6-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
methyl 4-hydroxy-3-[3-(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-14(20)10-5-6-13(19)12(8-10)9-3-2-4-11(7-9)15(16,17)18/h2-8,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVPETCYHWEFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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